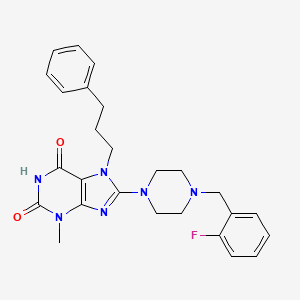

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

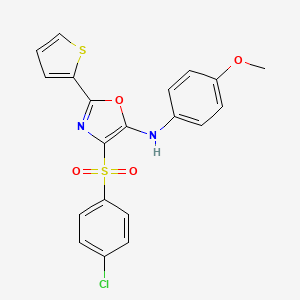

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29FN6O2 and its molecular weight is 476.556. The purity is usually 95%.

BenchChem offers high-quality 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Properties

Diketopiperazine derivatives, which are structurally related to the compound , have shown antivirus activity against influenza A (H1N1) virus. Specifically, compounds isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328 demonstrated modest to potent anti-H1N1 activity (Wang et al., 2013).

Antimycobacterial Potential

Purine linked piperazine derivatives have been synthesized as novel inhibitors of Mycobacterium tuberculosis. These compounds target MurB, disrupting peptidoglycan biosynthesis and exerting antiproliferative effects. Some analogues showed greater potency than current drugs like Ethambutol (Konduri et al., 2020).

Antagonistic Activity in Neuroreceptors

Bicyclic triazolone and triazine derivatives with a fluorophenyl piperidine group exhibited potent 5-HT2 antagonist activity. These compounds are promising for the development of novel neuroreceptor antagonists (Watanabe et al., 1992).

Antidepressant and Anxiolytic Potential

Fluorophenylpiperazinylalkyl derivatives of imidazo purine dione have been identified as potent serotonin receptor ligands and phosphodiesterase inhibitors. These compounds, including one with a fluorobenzyl piperazine group, showed potential antidepressant and anxiolytic effects in vivo (Zagórska et al., 2016).

Antihistaminic Activity

Theophylline or theobromine derivatives with substituted piperazine groups have been evaluated for antihistaminic activity. Some compounds demonstrated significant inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis (Pascal et al., 1985).

Antiarrhythmic and Hypotensive Activity

Novel 8-alkylamino purine dione derivatives with piperazine substituents showed strong antiarrhythmic activity and some hypotensive effects in pharmacological tests. These compounds also displayed affinity for alpha adrenoreceptors (Chłoń-Rzepa et al., 2004).

Antiproliferative and Erythroid Differentiation Effects

Piperazine derivatives have been tested for their effects on the proliferation of K-562 leukemia cells and for inducing erythroid differentiation. Some derivatives showed significant inhibitory effects on cell proliferation (Saab et al., 2013).

Luminescent Properties and Photo-Induced Electron Transfer

Naphthalimide compounds with piperazine substituents were synthesized and analyzed for their luminescent properties. These compounds demonstrated characteristic fluorescence quantum yields and potential for use in photo-induced electron transfer applications (Gan et al., 2003).

Herbicidal Activity

Novel 1-phenyl-piperazine-2,6-diones with herbicidal activity were synthesized. One compound, in particular, displayed significant herbicidal effects, indicating the potential agricultural applications of these derivatives (Li et al., 2005).

Propiedades

IUPAC Name |

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN6O2/c1-30-23-22(24(34)29-26(30)35)33(13-7-10-19-8-3-2-4-9-19)25(28-23)32-16-14-31(15-17-32)18-20-11-5-6-12-21(20)27/h2-6,8-9,11-12H,7,10,13-18H2,1H3,(H,29,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBOAMENLVUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4F)CCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate](/img/structure/B2885001.png)

![[(2,5-Dimethylphenyl)sulfonyl][4-(piperidylsulfonyl)phenyl]amine](/img/structure/B2885012.png)

![3-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2885019.png)